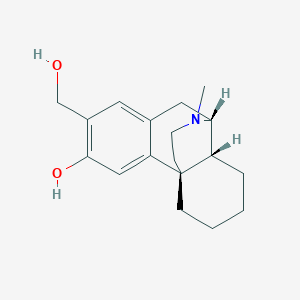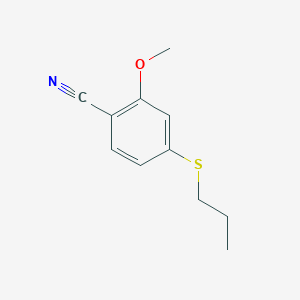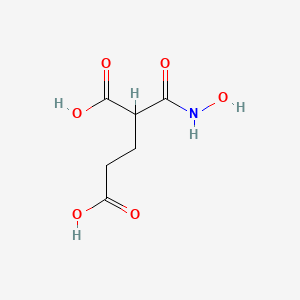
2-Mercaptophenylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptophenylphosphonic acid is an organophosphorus compound characterized by the presence of both a thiol group (-SH) and a phosphonic acid group (-P(O)(OH)2) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptophenylphosphonic acid typically involves the reaction of thiophenol with phosphorus trichloride, followed by hydrolysis. The general reaction scheme is as follows:
Reaction of Thiophenol with Phosphorus Trichloride: [ \text{C}_6\text{H}_5\text{SH} + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{SPCl}_2 + \text{HCl} ]
Hydrolysis: [ \text{C}_6\text{H}_5\text{SPCl}_2 + 3\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{SPO}(OH)_2 + 2\text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptophenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Phosphine oxides (R-P(O)H2).
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Mercaptophenylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and as an additive in lubricants
Mechanism of Action
The mechanism of action of 2-mercaptophenylphosphonic acid involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with metal ions and proteins, leading to enzyme inhibition or protein modification.
Phosphonic Acid Group: The phosphonic acid group can chelate metal ions, affecting metal-dependent biological processes and industrial applications.
Similar Compounds:
Thiophenol: Contains a thiol group but lacks the phosphonic acid group.
Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the thiol group.
2-Mercaptoethanol: Contains both thiol and hydroxyl groups but lacks the aromatic ring.
Uniqueness: this compound is unique due to the presence of both thiol and phosphonic acid groups on an aromatic ring, providing a combination of properties that make it suitable for diverse applications in coordination chemistry, enzyme inhibition, and material science .
properties
Molecular Formula |
C6H7O3PS |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
(2-sulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C6H7O3PS/c7-10(8,9)5-3-1-2-4-6(5)11/h1-4,11H,(H2,7,8,9) |
InChI Key |
XUDMIKRWJYMQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




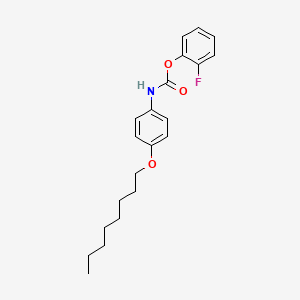


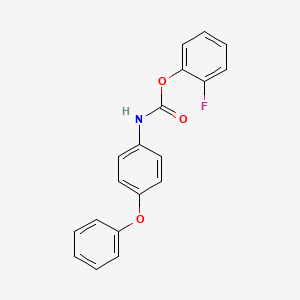
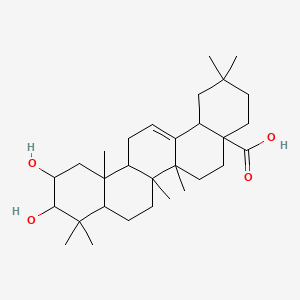
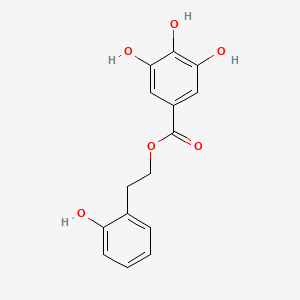
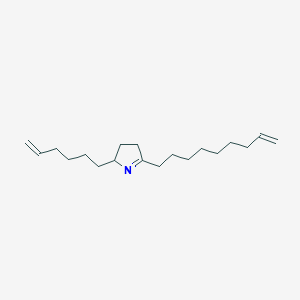
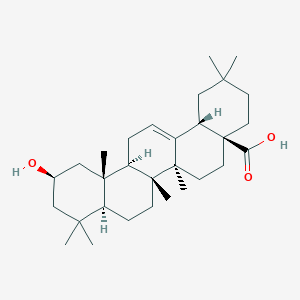
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
